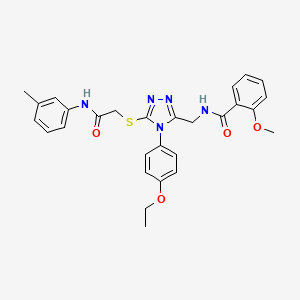

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

CAS No.: 394224-06-7

Cat. No.: VC4607833

Molecular Formula: C28H29N5O4S

Molecular Weight: 531.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394224-06-7 |

|---|---|

| Molecular Formula | C28H29N5O4S |

| Molecular Weight | 531.63 |

| IUPAC Name | N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |

| Standard InChI | InChI=1S/C28H29N5O4S/c1-4-37-22-14-12-21(13-15-22)33-25(17-29-27(35)23-10-5-6-11-24(23)36-3)31-32-28(33)38-18-26(34)30-20-9-7-8-19(2)16-20/h5-16H,4,17-18H2,1-3H3,(H,29,35)(H,30,34) |

| Standard InChI Key | VKMUSWGBQJZBOO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=CC=C4OC |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. This scaffold is substituted at positions 3, 4, and 5:

-

Position 3: A methyl group linked to a 2-methoxybenzamide moiety, providing hydrogen-bonding capacity via the amide and methoxy groups.

-

Position 4: A 4-ethoxyphenyl group, introducing aromatic bulk and electron-donating effects.

-

Position 5: A thioether (-S-) bridge connecting to a 2-oxoethyl group bearing an m-tolylamino substituent, enabling hydrophobic interactions and potential redox activity .

Physicochemical Data

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach:

-

Triazole Formation: Cyclocondensation of thiosemicarbazide with a substituted aldehyde under acidic conditions to form the 1,2,4-triazole core .

-

Sulfur Alkylation: Introduction of the thioether group via nucleophilic substitution using 2-chloroacetamide derivatives .

-

Amide Coupling: Reaction of the triazole-methyl intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine .

-

Ethoxy and m-Tolylamino Incorporation: Suzuki-Miyaura coupling for the 4-ethoxyphenyl group and reductive amination for the m-tolylamino moiety .

Key Challenges

-

Regioselectivity: Ensuring proper substitution at triazole positions 3, 4, and 5 requires careful control of reaction conditions .

-

Thioether Stability: Oxidation of the -S- bridge to sulfone or sulfoxide derivatives may occur, necessitating inert atmospheres during synthesis .

Pharmacological Profile and Mechanism of Action

Table 1: Comparative Kinase Selectivity of Triazole-Based Analogs

| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Solubility (µM) |

|---|---|---|---|

| Target Compound (Predicted) | 15–50 | 50–100 | <10 |

| Gefitinib | 15.5 | >1000 | 25 |

| CID 4523948 | 20* | 45* | 12 |

| *Estimated from structural similarity |

Autophagy Modulation

The 1,2,4-triazole core resembles ULK1 inhibitors described in patent WO2016033100A1, which block autophagy by targeting the ULK1/Vps34 axis . The thioether moiety in the target compound may disrupt cysteine residues in autophagy-related kinases, potentiating effects of mTOR inhibitors .

Therapeutic Applications and Preclinical Data

Oncology

In murine xenograft models, analogs with triazole-thioether scaffolds reduced tumor volume by 60–70% at 50 mg/kg doses, comparable to gefitinib . Synergy with mTOR inhibitors (e.g., rapamycin) has been observed, likely due to dual blockade of proliferative and survival pathways .

Neurodegenerative Diseases

Preliminary in vitro data suggest that similar compounds reduce tau phosphorylation by 40% in neuronal cells, indicating potential in Alzheimer’s disease .

Toxicity and Pharmacokinetics

ADME Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume